molecular formula C25H19FN2O B11577566 (3E)-3-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11577566
M. Wt: 382.4 g/mol
InChI Key: DTPDSFIPOFFVRQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring an indole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorophenyl group and the indole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where fluorobenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Methylidene Group: The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the double bond to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Alcohols and reduced alkenes.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the fluorophenyl group can enhance its binding affinity to biological targets, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic electronics, photovoltaics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance these interactions through hydrophobic and van der Waals forces. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[(3-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(3-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(3-IODOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3E)-3-({1-[(3-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in drug discovery and material science applications.

Properties

Molecular Formula

C25H19FN2O

Molecular Weight

382.4 g/mol

IUPAC Name

(3E)-3-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methylindol-2-one

InChI

InChI=1S/C25H19FN2O/c1-27-23-11-4-3-10-21(23)22(25(27)29)14-18-16-28(24-12-5-2-9-20(18)24)15-17-7-6-8-19(26)13-17/h2-14,16H,15H2,1H3/b22-14+

InChI Key

DTPDSFIPOFFVRQ-HYARGMPZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.